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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in identifying and

removing glitches from their Extended X-ray Absorption Fine Structure (EXAFS) data.

Frequently Asked Questions (FAQs)
Q1: What are glitches in EXAFS data and what causes them?

A1: Glitches are spurious, sharp, and narrow features in an EXAFS spectrum that are not

related to the absorption process of the sample.[1][2] They typically manifest as spikes or dips

in the measured absorption coefficient (μ(E)).[1] The primary cause of glitches is multiple-

diffraction events within the crystal monochromator used to select the X-ray energy.[2][3]

Glitches can also arise from diffraction from crystalline components within the sample itself,

such as in diamond anvil cells.[2][3]

Q2: Why is it important to remove glitches from EXAFS data?

A2: Leaving glitches in your EXAFS data can significantly interfere with data analysis.[3] They

can introduce errors during the normalization of the spectrum and the transformation of the

data from energy space (E) to k-space (χ(k)) and R-space.[3] This can lead to incorrect

determination of structural parameters like coordination numbers and bond lengths.[4][5]

Q3: Can I prevent glitches during my experiment?
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A3: While complete elimination is not always possible, several best practices during data

collection can minimize the occurrence and severity of glitches. These include ensuring uniform

sample preparation, verifying the linearity of the beamline equipment, and detuning the

monochromator to reduce the intensity of multiple diffraction events.[3] Consulting with the

beamline scientist for optimal setup is also highly recommended.[6]

Q4: What software can I use to remove glitches from my EXAFS data?

A4: Several software packages are available for EXAFS data analysis and include tools for

glitch removal. Commonly used programs include:

Athena: A graphical user interface that allows for manual, point-and-click removal of glitches.

[3][7]

Larch (XAS Viewer): A comprehensive data analysis platform with tools for deglitching

individual points or energy ranges.[6][8]

Python-based scripts: For automated and high-throughput deglitching, algorithms using

libraries like SciPy and NumPy can be implemented.[3][9] These often employ filters and

statistical methods to identify and remove outliers.[3][9]

Troubleshooting Guides
Issue 1: I see sharp, narrow spikes in my raw μ(E) data.
This is a classic sign of a glitch. Follow these steps to identify and remove it.

Method 1: Manual Removal using Software (e.g., Athena, Larch)

This method is suitable for a small number of easily identifiable glitches.

Experimental Protocol:

Load Data: Import your raw EXAFS data into your chosen analysis software.

Visualize μ(E): Plot the absorption coefficient μ(E) versus energy (E).
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Identify Glitch: Zoom in on the suspected glitch. It will appear as a sharp deviation from the

surrounding data points.

Select and Remove: Use the software's deglitching tool to select the individual data point(s)

corresponding to the glitch. In Athena, you can use the "point-and-click" feature in the

deglitching window.[7] In Larch's XAS Viewer, the "Deglitch Data" tool allows for the removal

of single points or a selected range.[8]

Verify Removal: Re-plot the data to ensure the glitch has been successfully removed without

affecting the surrounding data.

Method 2: Automated Removal using a Statistical Approach

This method is ideal for datasets with numerous glitches or for establishing a reproducible

analysis pipeline. The following protocol is based on an algorithm that uses a Savitzky-Golay

filter and a generalized extreme Studentized deviate (ESD) test to identify outliers.[2][3]

Experimental Protocol:

Apply a Low-Pass Filter: Smooth the normalized μ(E) data using a Savitzky-Golay filter. This

filter effectively removes high-frequency noise while preserving the underlying EXAFS signal.

[3]

Calculate Residuals: Subtract the smoothed data from the original normalized data to obtain

the residuals. Glitches, being high-frequency features, will appear as significant outliers in

the residuals.[3]

Identify Outliers: Apply a statistical test, such as the generalized ESD test, to the residuals to

identify statistically significant outliers.[2][3]

Iterative Refinement: To minimize the incorrect removal of valid data points, a second

iteration is often performed. The identified outliers from the first pass are temporarily

removed and the data is interpolated. The filtering and outlier detection process is then

repeated.[3]

Remove Glitches: The data points confirmed as outliers in the second pass are permanently

removed from the dataset.[3]
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Parameter Description Typical Starting Value

Savitzky-Golay Window Length

The number of data points

used for the polynomial fit in

the filter. A longer window

filters more high-frequency

components.

9 points

Significance Level (α)

The statistical threshold for

identifying an outlier in the

ESD test.

0.025

Maximum Glitch Length

The maximum number of

consecutive points that can be

considered a single glitch.

4 points

Table 1: Typical parameters for an automated deglitching algorithm based on a Savitzky-Golay

filter and the generalized ESD test. These values may need to be adjusted based on the

specific characteristics of the data.[3]

Issue 2: My EXAFS data looks noisy, especially in the
high-k region, making it difficult to distinguish glitches
from noise.
Distinguishing small glitches from noise can be challenging. Plotting the data in different ways

can help.

Troubleshooting Steps:

Plot χ(k): Convert your data from μ(E) to χ(k). Sometimes glitches that are not obvious in

μ(E) become more apparent in the k-weighted χ(k) plot, often as sharp oscillations.[7]

Fourier Transform: Examine the Fourier transform of the χ(k) data. Glitches can introduce

high-frequency components that may appear as spurious peaks at high R-values.

Compare Multiple Scans: If you have collected multiple scans of the same sample, average

them. Random noise will decrease, while systematic glitches will remain, making them easier
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to identify.

Adjust Deglitching Parameters: If using an automated method, try adjusting the parameters.

For subtle glitches in the EXAFS region, a longer Savitzky-Golay filter window may be

beneficial.[3] Be cautious and visually inspect the results to avoid removing real data.

Visualizing the Workflow
The following diagrams illustrate the logical flow for identifying and removing glitches from

EXAFS data.
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Caption: Manual glitch removal workflow using data analysis software.
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Caption: Automated glitch removal workflow using a two-pass statistical approach.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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